An In-Depth Technical Guide to 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6)
An In-Depth Technical Guide to 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile, a versatile building block in modern organic synthesis and medicinal chemistry. The document elucidates the compound's chemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores the reactivity of its key functional moieties. Furthermore, this guide discusses the potential applications of this and structurally related compounds in drug discovery, supported by an understanding of the pharmacophoric roles of the sulfonyl and nitrile groups. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction: Unveiling a Key Synthetic Intermediate
2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile (CAS 1178187-96-6) is a specialized organic molecule that holds significant potential for the synthesis of complex chemical entities. Its structure, featuring a brominated aryl sulfone backbone and a geminal dimethylnitrile group, offers multiple points for chemical modification, making it an attractive intermediate for creating diverse molecular libraries. The presence of both a sulfonyl group, a well-established pharmacophore, and a nitrile group, a versatile synthetic handle, positions this compound at the intersection of synthetic utility and medicinal chemistry relevance. This guide aims to provide a deep dive into the essential technical aspects of this compound, empowering researchers to leverage its full potential.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1178187-96-6 | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂S | [1] |
| Molecular Weight | 288.16 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | General knowledge |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. |
Structural Formula:
Caption: Chemical structure of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
This protocol is based on analogous reactions for the synthesis of α-sulfonyl nitriles and their subsequent alkylation.[2]
Step 1: Synthesis of (4-Bromophenylsulfonyl)acetonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Sulfonylation: Cool the resulting solution back to 0 °C. Add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous THF dropwise.[3][4]
-
Reaction and Workup: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford (4-bromophenylsulfonyl)acetonitrile.
Step 2: Synthesis of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask, dissolve the (4-bromophenylsulfonyl)acetonitrile (1.0 equivalent) from Step 1 in anhydrous dimethylformamide (DMF).
-
Deprotonation and Alkylation: Add potassium carbonate (2.5 equivalents) and methyl iodide (2.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction by TLC.
-
Workup and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 2-(4-bromobenzenesulfonyl)-2-methylpropanenitrile.
Causality Behind Experimental Choices:
-
Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are chosen for the initial deprotonation of acetonitrile to prevent side reactions. For the subsequent alkylation, a weaker base like potassium carbonate can be effective in a polar aprotic solvent like DMF.
-
Solvent Selection: Anhydrous polar aprotic solvents like THF and DMF are used to dissolve the reactants and facilitate the formation of the nucleophilic carbanion while preventing unwanted protonation.
-
Temperature Control: The initial deprotonation and sulfonylation are performed at low temperatures to control the exothermic nature of the reactions and minimize side product formation. The subsequent alkylation is heated to increase the reaction rate.
-
Purification: Column chromatography and recrystallization are standard techniques to isolate and purify the final product to a high degree of purity required for subsequent applications.
Chemical Reactivity and Derivatization
The chemical reactivity of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile is dictated by its three key functional components: the nitrile group, the sulfonyl group, and the brominated aromatic ring.
Reactivity of the Nitrile Group:
The nitrile group can undergo a variety of transformations, making it a valuable synthetic handle.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide intermediate.
-
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Organometallic Addition: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis.
Reactivity of the Sulfonyl Group:
The sulfonyl group is generally stable but can participate in certain reactions.
-
Reductive Desulfonylation: Under specific conditions, the sulfonyl group can be removed.
-
Modification of the Aryl Ring: The sulfone is a deactivating, meta-directing group for electrophilic aromatic substitution.
Reactivity of the Brominated Aromatic Ring:
The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce new aryl or vinyl groups.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes can form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can introduce nitrogen-containing substituents.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes allows for the introduction of alkyne moieties.
Logical Relationship of Reactivity:
Caption: Reactivity map of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile.
Potential Applications in Drug Development
The structural motifs present in 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile are of significant interest in medicinal chemistry and drug discovery.
The Role of the Sulfonyl and Sulfonamide Groups:
The arylsulfonyl moiety is a common feature in a wide range of therapeutic agents. Sulfonamides, which can be readily synthesized from sulfonyl chlorides, are known for their antibacterial, diuretic, and hypoglycemic activities. The sulfonyl group itself can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.
The Significance of the Nitrile Group:
The nitrile group is increasingly being incorporated into drug candidates. It can act as a bioisostere for a carbonyl group, participate in hydrogen bonding, and modulate the electronic properties of a molecule. The metabolic stability of the nitrile group can also be advantageous.
The Bromine Atom as a Handle for Late-Stage Functionalization:
The presence of a bromine atom allows for the late-stage introduction of various substituents through cross-coupling reactions. This is a powerful strategy in lead optimization, enabling the rapid synthesis of analogs with modified properties to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
Given the prevalence of the arylsulfonyl and nitrile moieties in bioactive molecules, derivatives of 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile could be explored as potential candidates in various therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anticancer agents contain these functional groups.
-
Infectious Diseases: The sulfonamide group is a classic antibacterial pharmacophore.
-
Inflammatory Diseases: Certain anti-inflammatory drugs incorporate sulfonyl or nitrile groups.
-
Metabolic Disorders: The structural features are present in some antidiabetic and diuretic medications.
Safety and Handling
While specific toxicity data for 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile is not available, a risk assessment should be based on the known hazards of its precursors and functional groups.
-
4-Bromobenzenesulfonyl chloride: This precursor is corrosive and can cause severe skin burns and eye damage.[3][4] It is also a respiratory irritant.
-
Nitriles: Organic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis or combustion.
-
General Precautions: It is recommended to handle 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Conclusion
2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive nitrile group, a stable sulfonyl moiety, and a functionalizable brominated aromatic ring provides a powerful platform for the creation of novel and complex molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and an exploration of its reactivity and potential applications. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it as a key intermediate in the development of new chemical entities with potential therapeutic value.
References
-
Hairui Chemical. (n.d.). 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile. Retrieved from [Link]
- Google Patents. (n.d.). US3755412A - Alkylation of acetonitriles.
- Google Patents. (n.d.). CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid.
-
Organic Syntheses. (n.d.). α,α'-DIBROMODIBENZYL SULFONE. Retrieved from [Link]
- Google Patents. (n.d.). US20140350024A1 - (Arylsulfonyl)alkylnitrile compounds and methods of use.
-
ChemSynthesis. (n.d.). 3-phenyl-2-(phenylsulfonyl)propanenitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]
-
Hairui Chemical. (n.d.). 2-(4-Bromobenzenesulfonyl)-2-methylpropanenitrile_1178187-96-6. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 3. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
